molecular formula C5H5ClO2S2 B6176992 2-methylthiophene-3-sulfonyl chloride CAS No. 89379-24-8

2-methylthiophene-3-sulfonyl chloride

Cat. No.: B6176992
CAS No.: 89379-24-8
M. Wt: 196.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylthiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C5H5ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylthiophene-3-sulfonyl chloride typically involves the chlorination of 2-methylthiophene-3-sulfonic acid. One method includes the reaction of 2-methylthiophene with chlorosulfonic acid, followed by purification . Another approach involves the use of methanesulfonyl chloride and anhydrous sodium sulfide in a polar aprotic solvent, followed by chlorination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methylthiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the sulfur atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 2-Methylthiophene-3-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

89379-24-8

Molecular Formula

C5H5ClO2S2

Molecular Weight

196.7

Purity

95

Origin of Product

United States

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